Predicted Lipophilicity (ACD/LogP) Advantage Over the 5-Hydroxy Analog
The target acetate compound exhibits an ACD/LogP value of 1.02 (ACD/Labs Percepta v14.00) , which is higher than the structurally closest analog—1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS 955554-21-9, C₁₂H₁₆N₄O, MW 232.28)—whose free hydroxyl group is predicted to confer a lower LogP in the approximate range of 0.5–0.8 based on class-level estimates for analogous pyrazole-5-ols . The acetate ester masks the polar hydroxyl, increasing lipophilicity and predicted passive membrane permeability while maintaining a LogP well below 5, consistent with favorable drug-like properties (Lipinski Rule of 5 violations: 0) .
| Evidence Dimension | ACD/LogP (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.02 (ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol (CAS 955554-21-9); no published ACD/LogP value located; class-level estimate for analogous pyrazole-5-ols suggests LogP ≈ 0.5–0.8 |
| Quantified Difference | Estimated ΔLogP ≈ +0.2 to +0.5 (target more lipophilic) |
| Conditions | Predicted data; ACD/Labs Percepta Platform PhysChem Module v14.00; EPI Suite KOWWIN v1.67 estimate gives Log Kow = 1.45 for the target compound |
Why This Matters
Higher LogP within the optimal range (1–3) can improve passive membrane permeability and bioavailability compared to more polar 5-hydroxy analogs, which is relevant for selecting lead compounds in agrochemical and pharmaceutical discovery pipelines.
